S-acetyl-PEG6-t-butyl ester
Overview
Description
S-acetyl-PEG6-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a sulfur acetyl group and a t-butyl ester. This compound is primarily used in research settings, particularly in the fields of proteomics and drug delivery . The molecular formula of this compound is C21H40O9S, and it has a molecular weight of 468.6 g/mol .
Mechanism of Action
Target of Action
S-acetyl-PEG6-t-butyl ester, also known as S-acetyl-PEG6-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation. The target proteins are the specific proteins that the PROTAC is designed to degrade.
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the E3 ubiquitin ligase and the target protein . This is facilitated by the two different ligands in the PROTAC that are connected by the PEG-based linker. One ligand binds to the E3 ubiquitin ligase and the other to the target protein. This brings the target protein in close proximity to the E3 ligase, allowing the transfer of ubiquitin to the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When the target protein is ubiquitinated, it is recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides. This process regulates the levels of specific proteins within the cell, thereby controlling various cellular processes.
Pharmacokinetics
As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, as water-soluble compounds are generally better absorbed and distributed within the body.
Result of Action
The result of the action of this compound is the selective degradation of the target protein . By reducing the levels of the target protein, the compound can modulate the cellular processes that the protein is involved in. The specific effects would depend on the function of the target protein.
Biochemical Analysis
Biochemical Properties
The sulfur acetyl group in S-acetyl-PEG6-t-butyl ester can be deprotected to form a thiol group . This thiol group can interact with various enzymes and proteins, forming disulfide bonds. The t-butyl ester can be removed under acidic conditions .
Cellular Effects
The hydrophilic PEG linker in this compound increases the water solubility of compounds in aqueous media . This can influence cell function by facilitating the transport and distribution of these compounds within cells.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. The thiol group formed after deprotection of the sulfur acetyl group can form disulfide bonds with cysteine residues in proteins, potentially influencing protein structure and function .
Transport and Distribution
The hydrophilic PEG linker in this compound can facilitate its transport and distribution within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG6-t-butyl ester typically involves the reaction of PEG with acetyl chloride and t-butyl alcohol under controlled conditions. The sulfur acetyl group can be deprotected to form a thiol group, and the t-butyl ester can be removed under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-acetyl-PEG6-t-butyl ester can undergo oxidation reactions, particularly at the sulfur acetyl group.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The t-butyl ester group can be substituted under acidic conditions to form carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic conditions, often using hydrochloric acid or sulfuric acid, are employed to remove the t-butyl ester group.
Major Products Formed:
Thiol derivatives: from reduction reactions.
Carboxylic acids: from substitution reactions.
Scientific Research Applications
Chemistry: S-acetyl-PEG6-t-butyl ester is used as a PEG linker in various chemical reactions to enhance the solubility and stability of compounds in aqueous media .
Biology: In biological research, this compound is used to modify proteins and peptides, improving their solubility and stability. It is also used in the development of bioconjugates for targeted drug delivery .
Medicine: In the medical field, this compound is employed in the formulation of drug delivery systems. Its ability to increase the water solubility of drugs makes it valuable in the development of injectable formulations .
Industry: Industrially, this compound is used in the production of PEGylated products, which are known for their enhanced stability and solubility. It is also used in the synthesis of various polymers and materials .
Comparison with Similar Compounds
- S-acetyl-PEG4-t-butyl ester
- S-acetyl-PEG8-t-butyl ester
- S-acetyl-PEG12-t-butyl ester
Uniqueness: S-acetyl-PEG6-t-butyl ester is unique due to its specific PEG chain length (PEG6), which provides an optimal balance between solubility and stability. Compared to shorter PEG chains like PEG4, PEG6 offers better solubility, while longer chains like PEG8 and PEG12 may provide higher stability but can be more challenging to work with in certain applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O9S/c1-19(22)31-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-20(23)30-21(2,3)4/h5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMBKVRIKGHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130151 | |
Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-39-1 | |
Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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